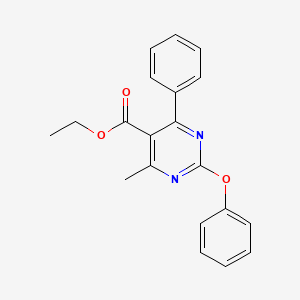
3,3,5-Trimethylcyclohexane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,5-Trimethylcyclohexane-1-thiol: is an organic compound with the molecular formula C9H18S . It is a thiol derivative of cyclohexane, characterized by the presence of three methyl groups at positions 3 and 5, and a thiol group at position 1. This compound is known for its distinct sulfurous odor and is used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5-Trimethylcyclohexane-1-thiol typically involves the thiolation of 3,3,5-trimethylcyclohexanone. The reaction is carried out in the presence of an acid catalyst and an organic sulfur compound as a co-catalyst . The process involves the following steps:
Reaction of 3,3,5-trimethylcyclohexanone with a thiol reagent: This step is catalyzed by an acid, such as hydrochloric acid, and an organic sulfur compound, such as an alkane thiol.
Recycling of the co-catalyst: The organic sulfur compound used as a co-catalyst can be rejuvenated by treatment with a halogen acid and recycled for further reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and efficient recycling of catalysts to ensure cost-effectiveness and environmental sustainability .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3,5-Trimethylcyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
3,3,5-Trimethylcyclohexane-1-thiol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 3,3,5-Trimethylcyclohexane-1-thiol involves its thiol group, which can interact with various molecular targets. The thiol group is nucleophilic and can form covalent bonds with electrophilic centers in other molecules. This interaction can lead to the formation of stable complexes or the modification of target molecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
3,3,5-Trimethylcyclohexanol: A related compound with a hydroxyl group instead of a thiol group.
1,1-Bis-(4-hydroxyphenyl)-3,3,5-trimethylcyclohexane: Another derivative of 3,3,5-trimethylcyclohexane with two hydroxyphenyl groups.
Comparison:
3,3,5-Trimethylcyclohexane-1-thiol: is unique due to its thiol group, which imparts distinct chemical reactivity and odor properties.
3,3,5-Trimethylcyclohexanol: has a hydroxyl group, making it more hydrophilic and less reactive towards nucleophiles compared to the thiol derivative.
1,1-Bis-(4-hydroxyphenyl)-3,3,5-trimethylcyclohexane: is used in different applications, such as the production of polycarbonate plastics, due to its phenolic groups.
Eigenschaften
Molekularformel |
C9H18S |
|---|---|
Molekulargewicht |
158.31 g/mol |
IUPAC-Name |
3,3,5-trimethylcyclohexane-1-thiol |
InChI |
InChI=1S/C9H18S/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3 |
InChI-Schlüssel |
LCDWLNISHUZXRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(C1)(C)C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloropyrimido[1,2-a]benzimidazole](/img/structure/B13092003.png)
![6-[4-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B13092006.png)
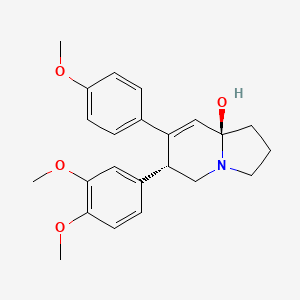
![7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B13092009.png)
![7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13092027.png)
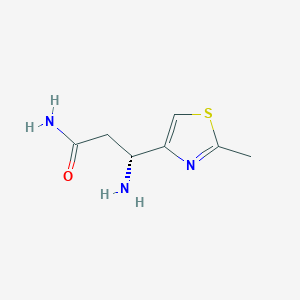
![4-(3,4,8,8a-tetrahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)aniline](/img/structure/B13092057.png)
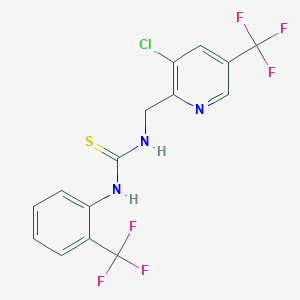
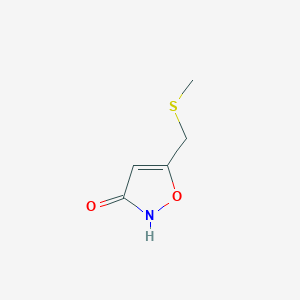
![2,3-Dimethoxypyrido[2,3-b]pyrazine](/img/structure/B13092070.png)
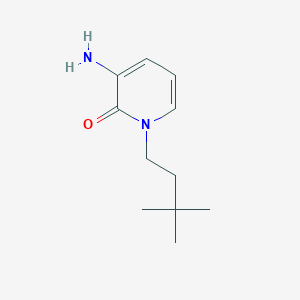
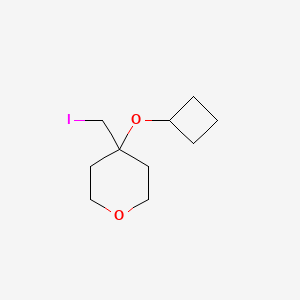
![1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13092079.png)
